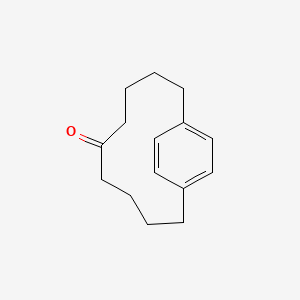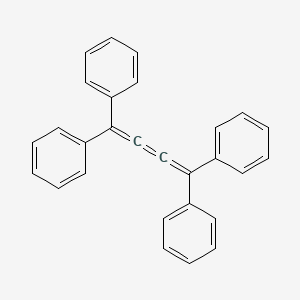
Tetraphenylbutatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylbutatriene is an organic compound with the molecular formula C28H20 It is known for its unique structure, consisting of a butatriene core with four phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphenylbutatriene can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with phenylacetylene in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires elevated temperatures to proceed efficiently .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenylbutatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydro derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Tetraphenylbutatriene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of butatriene derivatives. It also serves as a precursor for the synthesis of more complex organic molecules.
Biology: Research on this compound includes its potential use in biological assays and as a fluorescent probe due to its unique photophysical properties.
Medicine: While direct medical applications are limited, derivatives of this compound are explored for their potential therapeutic properties.
Mecanismo De Acción
The mechanism by which tetraphenylbutatriene exerts its effects is primarily related to its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, leading to the formation of reactive intermediates. These intermediates can further react to produce a variety of products, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Tetraphenylallene: Similar in structure but with an allene core instead of a butatriene core.
Tetraphenylbutadiene: Another related compound with a butadiene core.
Tetraphenylcyclopentadienone: A compound with a cyclopentadienone core and four phenyl groups.
Uniqueness: Tetraphenylbutatriene is unique due to its butatriene core, which imparts distinct reactivity and stability compared to its analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
1483-68-7 |
|---|---|
Fórmula molecular |
C28H20 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1,4,4-triphenylbuta-1,2,3-trienylbenzene |
InChI |
InChI=1S/C28H20/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |
Clave InChI |
UTFCSPSMCNNRAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)
![4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid](/img/structure/B11968912.png)

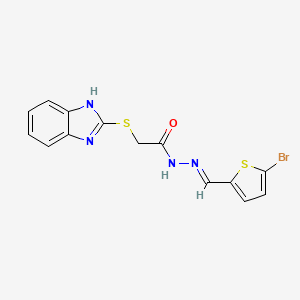
![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)
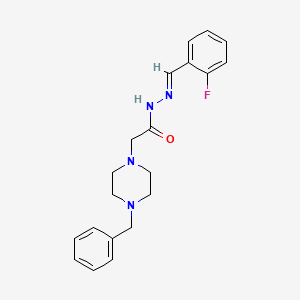
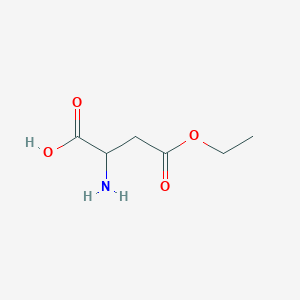
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11968942.png)
![1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B11968945.png)
![Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone](/img/structure/B11968946.png)
![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)
